![molecular formula C11H13N3O B2768251 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1537067-69-8](/img/structure/B2768251.png)
2-{Imidazo[1,2-a]pyridin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Imidazo[1,2-a]pyridin-2-yl}morpholine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine moiety and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Related imidazo[1,2-a]pyridine derivatives have shown to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine may interact with its targets to disrupt essential biological processes, leading to the inhibition of pathogen growth.
Biochemical Pathways
Related compounds have been shown to inhibit ergosterol biosynthesis, a critical pathway in fungal cells . Disruption of this pathway can lead to cell membrane instability and ultimately cell death.
Pharmacokinetics
A related compound, probe ii, was analyzed for its admet properties and found to be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Related compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that this compound may have similar antifungal effects.
Biochemical Analysis
Biochemical Properties
It has been found that similar imidazo[1,2-a]pyridine derivatives show excellent antifungal activity against fungal pathogens . These compounds interact with various enzymes and proteins, such as Sterol 14-alpha demethylase (CYP51), and inhibit the formation of ergosterol in yeast cells .
Cellular Effects
In cellular environments, 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine has shown to have significant effects. For instance, similar imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Candida spp., including several multidrug-resistant strains . These compounds influence cell function by inhibiting the formation of yeast to mold and ergosterol formation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that similar compounds exert their effects at the molecular level by interacting with specific biomolecules. For example, they inhibit the enzyme Sterol 14-alpha demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Temporal Effects in Laboratory Settings
Similar compounds have shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, which are the lowest concentrations enough to eliminate the Candida spp .
Metabolic Pathways
It is known that similar compounds interact with the enzyme Sterol 14-alpha demethylase (CYP51), which plays a crucial role in the biosynthesis of ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The morpholine ring is then introduced through nucleophilic substitution or other suitable reactions. Common reaction conditions include the use of solvents like acetonitrile and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be carried out under mild conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction parameters and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-2-yl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholine ring or the imidazo[1,2-a]pyridine core can be functionalized with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-2-yl}morpholine has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and infectious diseases. .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine include:
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the imidazo[1,2-a]pyridine core with a morpholine ring. This structural feature enhances its solubility and bioavailability, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-5-14-8-9(13-11(14)3-1)10-7-12-4-6-15-10/h1-3,5,8,10,12H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQODJTKXWKHERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2768169.png)
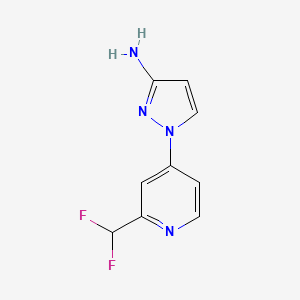
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2768173.png)
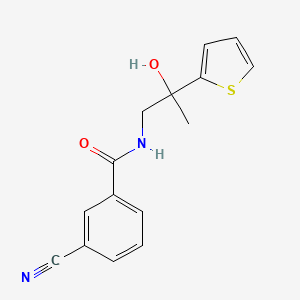
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)
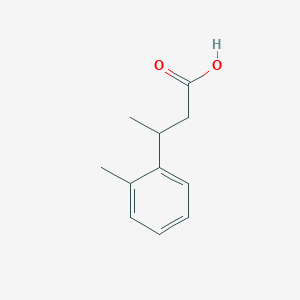
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
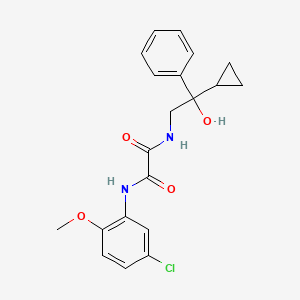
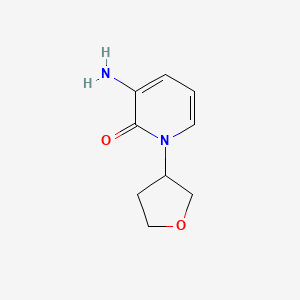
![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)
![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

